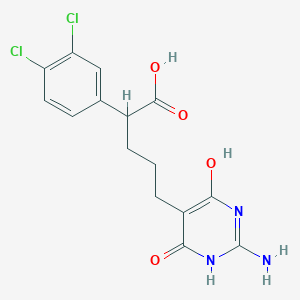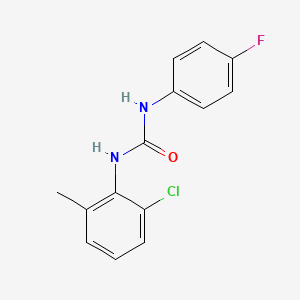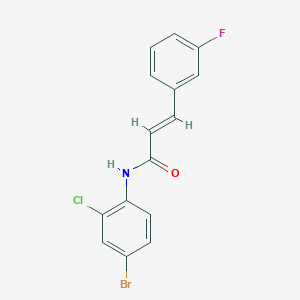
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Fluorination: A separate phenyl ring is fluorinated at the 3 position.
Amidation: The two substituted phenyl rings are then coupled through an amidation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a particular chemical reaction or its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)-2-propenamide: Similar structure but with the fluorine atom at the 4 position.
N-(4-Bromo-2-chlorophenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific arrangement of halogen atoms on the phenyl rings, which influences its chemical reactivity and potential applications. The presence of bromine, chlorine, and fluorine in specific positions provides distinct properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
853351-84-5 |
|---|---|
Molekularformel |
C15H10BrClFNO |
Molekulargewicht |
354.60 g/mol |
IUPAC-Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrClFNO/c16-11-5-6-14(13(17)9-11)19-15(20)7-4-10-2-1-3-12(18)8-10/h1-9H,(H,19,20)/b7-4+ |
InChI-Schlüssel |
OQJJHKNYOCNNPM-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
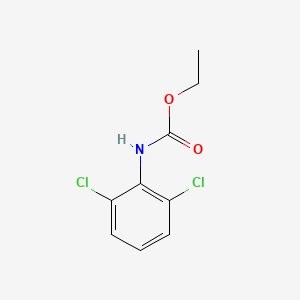

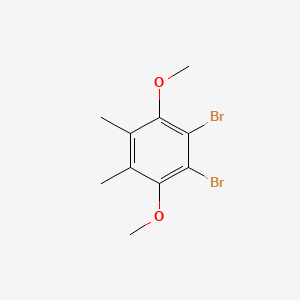
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)


